Cletoquine Oxalate
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Overview
Description
Cletoquine (oxalate), also known as Desethylhydroxychloroquine oxalate, is a major active metabolite of Hydroxychloroquine. This compound has shown significant potential in combating the chikungunya virus and possesses antimalarial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cletoquine (oxalate) is synthesized through the metabolic conversion of Hydroxychloroquine in the liver. This conversion is facilitated by the cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, CYP3A5, and CYP2C8 .
Industrial Production Methods: The industrial production of Cletoquine (oxalate) involves the extraction and purification of the compound from biological samples, typically following the administration of Hydroxychloroquine. The process includes several steps such as extraction, purification, and crystallization to obtain the oxalate salt form .
Chemical Reactions Analysis
Types of Reactions: Cletoquine (oxalate) undergoes various chemical reactions, including:
Oxidation: Cletoquine (oxalate) can be oxidized to form different metabolites.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: Cletoquine (oxalate) can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of Cletoquine (oxalate), which may have different biological activities .
Scientific Research Applications
Cletoquine (oxalate) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying the metabolism of Hydroxychloroquine.
Biology: Cletoquine (oxalate) is used in biological studies to understand its effects on various cellular processes.
Medicine: The compound is being investigated for its potential in treating viral infections, such as chikungunya, and autoimmune diseases.
Industry: Cletoquine (oxalate) is used in the pharmaceutical industry for the development of new therapeutic agents
Mechanism of Action
Cletoquine (oxalate) exerts its effects by interfering with the replication of viruses and modulating the immune response. The compound targets viral proteins and enzymes, inhibiting their function and preventing the virus from replicating. Additionally, Cletoquine (oxalate) modulates the immune response by affecting the activity of various immune cells and cytokines .
Comparison with Similar Compounds
Hydroxychloroquine: The parent compound of Cletoquine (oxalate), used for treating malaria and autoimmune diseases.
Chloroquine: Another antimalarial drug with similar properties but different metabolic pathways.
Desethylchloroquine: A metabolite of Chloroquine with similar antiviral and antimalarial effects.
Uniqueness: Cletoquine (oxalate) is unique due to its specific metabolic pathway and its ability to accumulate in tissues, providing prolonged therapeutic effects. Its potential in treating viral infections and autoimmune diseases sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVGVTDECKJJJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675770 |
Source
|
Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14142-64-4 |
Source
|
Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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